(R)-Tol-Binap RuCl2 AMPY

Descripción general

Descripción

“®-Tol-Binap RuCl2 AMPY” is a complex compound. The description of a similar compound, “(dppb) RuCl 2 AMPY”, indicates that it has a molecular formula of C34H36Cl2N2P2Ru and a molecular weight of 706.59 .

Synthesis Analysis

The synthesis of similar complexes has been reported. For instance, the complexes trans,cis-RuCl2(PPh3)2(ampy) and trans-RuCl2Ph2P(CH2)4PPh2 have been prepared in high yield by the reaction of RuCl2(PPh3)3 and RuCl2(PPh3)[Ph2P(CH2)4PPh2] with 2-(aminomethyl)pyridine (ampy) at room temperature . Another study reported the synthesis of organometallic ruthenium compounds by reacting [Ru(p-cymene)Cl(μ-Cl)]2 with potentially bidentate ligands with two donor nitrogen atoms .

Molecular Structure Analysis

The molecular structure of similar complexes has been analyzed. For example, the complexes [Ru(p-cymene)Cl2(2abn)], [Ru(p-cymene)Cl2(4abn)], [Ru(p-cymene)Cl2(2ampy)], and [Ru(p-cymene)Cl2(μ-(4ampy)] were characterized by elemental analysis of carbon, hydrogen, and nitrogen, proton nuclear magnetic resonance, COSY 1H-1H, high-resolution mass spectrometry (ESI), thermogravimetry, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactions of RuCl2(PPh3)3 with a number of diazoalkanes were surveyed, and alkylidene transfer to give RuCl2(CHR)(PPh3)2 was observed for alkyl diazoalkanes RCHN2 and various para-substituted aryl diazoalkanes . Another study reported that the complexes cis-[RuCl2(ampy){R1N(CH2PPh2)2}] showed very high catalytic activity in the homogeneous transfer hydrogenation of acetophenone .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar complexes have been analyzed. For example, the complexes [Ru(p-cymene)Cl2(2abn)], [Ru(p-cymene)Cl2(4abn)], [Ru(p-cymene)Cl2(2ampy)], and [Ru(p-cymene)Cl2(μ-(4ampy)] were characterized by elemental analysis of carbon, hydrogen, and nitrogen, proton nuclear magnetic resonance, COSY 1H-1H, high-resolution mass spectrometry (ESI), thermogravimetry, and single-crystal X-ray diffraction .

Aplicaciones Científicas De Investigación

Transfer Hydrogenation

“®-Tol-Binap RuCl2 AMPY” has been used in Ru catalyzed transfer hydrogenation (TH) and asymmetric transfer hydrogenation (ATH) reactions of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds . These reactions are preferred processes in the synthesis of fine chemicals to pharmaceuticals due to safe handling as they do not require hazardous pressurized H2 gas .

Catalyst in Organic Synthesis

The catalytic activity and selectivity of Ru complexes, including “®-Tol-Binap RuCl2 AMPY”, have been investigated with a variety of ligands based on pincer NHC, cyclophane, half-sandwich, organophosphine, etc . These ligands coordinate to the Ru center in a proper orientation with a labile group replaced by an H-source, which facilitates the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce the desired reduced product .

Industrial Applications

The recent advances in TH and ATH reactions with homogeneous and heterogeneous Ru catalysts having different ligand environments have led to their sustainable industrial applications .

High Catalytic Conversion

The addition of 10 equivalents of AMPY surpasses the catalytic conversion up to ca. 99% (TOF = 125,000 h −1) at a very low 0.03 mol% [Ru(OAc)(acac)(ampy)(dppb)] catalyst (31) loading in 5 min .

Cellular and Molecular Biology Applications

“®-Tol-Binap RuCl2 AMPY” is also used in cellular and molecular biology applications .

Chromatography and Mass Spectrometry Applications

“®-Tol-Binap RuCl2 AMPY” is used in Chromatography or Mass Spectrometry applications .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

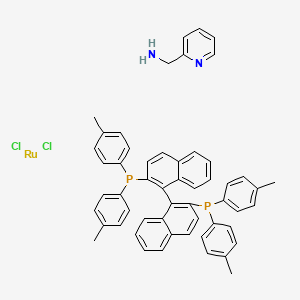

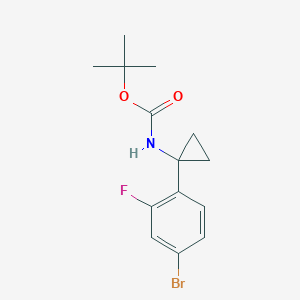

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40P2.C6H8N2.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;7-5-6-3-1-2-4-8-6;;;/h5-32H,1-4H3;1-4H,5,7H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHLDFFOSWUXLN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=NC(=C1)CN.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48Cl2N2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tol-Binap RuCl2 AMPY | |

CAS RN |

858116-31-1, 857678-55-8 | |

| Record name | [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro[(S)-(-)-2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl](2-aminomethylpyridine)ruthenium(II) RuCl2(AMPY)[(S)-Tol-Binap] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)

![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)